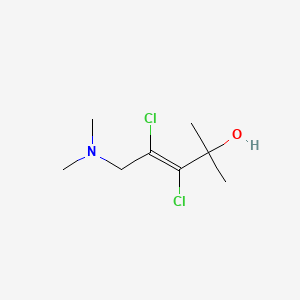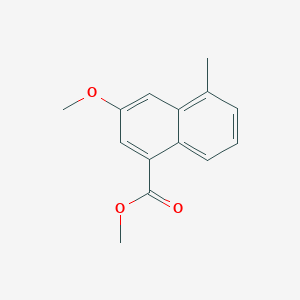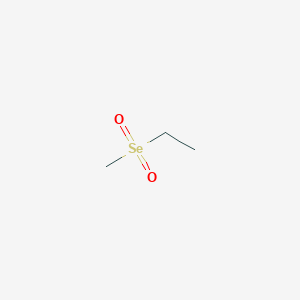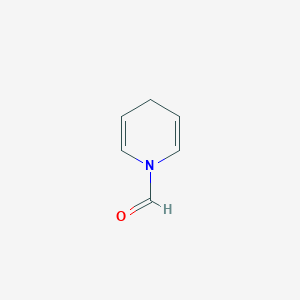
2,2,4-Trimethyloctane-3,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Trimethyloctane-3,6-dione is an organic compound with a unique structure that includes two ketone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyloctane-3,6-dione typically involves the alkylation of a suitable precursor, followed by oxidation. One common method includes the use of 2,2,4-trimethylpentane as a starting material, which undergoes a series of reactions including halogenation and subsequent oxidation to introduce the ketone groups.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using catalysts to ensure high yield and purity. The specific conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,4-Trimethyloctane-3,6-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Halogenation reactions can replace hydrogen atoms with halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation often involves reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,4-Trimethyloctane-3,6-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 2,2,4-Trimethyloctane-3,6-dione involves its interaction with various molecular targets. The ketone groups can act as electrophilic centers, facilitating nucleophilic addition reactions. These interactions can lead to the formation of new chemical bonds and the modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
2,2,4-Trimethylpentane: A structurally related alkane with similar physical properties but lacking the ketone groups.
2,2,6-Trimethyloctane: Another related compound with a different arrangement of methyl groups.
Uniqueness: 2,2,4-Trimethyloctane-3,6-dione is unique due to the presence of two ketone groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological systems sets it apart from other similar alkanes.
Eigenschaften
CAS-Nummer |
105592-03-8 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
2,2,4-trimethyloctane-3,6-dione |
InChI |
InChI=1S/C11H20O2/c1-6-9(12)7-8(2)10(13)11(3,4)5/h8H,6-7H2,1-5H3 |
InChI-Schlüssel |
AYDIYRVGVQJDIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CC(C)C(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-d]pyrimidin-4-amine, 2,5-dimethyl-N-(3-methylphenyl)-](/img/structure/B14338199.png)
![3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine](/img/structure/B14338203.png)
![Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate](/img/structure/B14338204.png)



![(4-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B14338228.png)

![Pyridine, 4-[2-(octylsulfinyl)ethyl]-](/img/structure/B14338239.png)

![2,4-Di-tert-butyl-6-[methoxy(dimethyl)silyl]phenol](/img/structure/B14338266.png)

![1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14338282.png)

